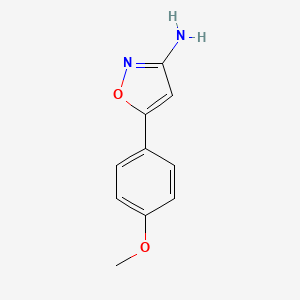

5-(4-Methoxyphenyl)isoxazol-3-amine

Description

Significance of Isoxazole (B147169) Heterocycles in Medicinal Chemistry and Organic Synthesis

The isoxazole nucleus is a versatile pharmacophore, a molecular framework responsible for a drug's biological activity, and is present in numerous clinically approved drugs. researchgate.netnih.gov Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, leading to a broad spectrum of therapeutic effects. nih.govrsc.orgnih.gov Isoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netwpmucdn.com

The synthetic accessibility and the possibility for diverse chemical modifications of the isoxazole ring further enhance its appeal to organic chemists. researchgate.netsphinxsai.com The development of novel synthetic strategies, such as 1,3-dipolar cycloaddition reactions, has facilitated the efficient construction of a wide variety of substituted isoxazoles. rsc.orgnih.gov These synthetic advancements have not only streamlined the creation of complex molecular architectures but have also enabled the fine-tuning of their physicochemical and biological properties. rsc.org

The stability of the isoxazole ring allows for further chemical transformations on other parts of the molecule, making it a robust template for constructing complex molecular entities. wpmucdn.com Its ability to serve as a precursor for other important chemical structures, such as β-amino alcohols and γ-amino alcohols, further underscores its importance in synthetic organic chemistry. taylorandfrancis.com

Overview of 5-(4-Methoxyphenyl)isoxazol-3-amine: A Key Chemical Entity for Advanced Research

This compound is a specific isoxazole derivative that has garnered significant attention as a key intermediate in the synthesis of more complex molecules. Its structure features a methoxyphenyl group at the 5-position and an amine group at the 3-position of the isoxazole ring. This unique arrangement of functional groups makes it a valuable synthon for creating a diverse range of compounds with potential applications in various research areas.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Note: Experimental data for some properties may not be readily available in the public domain.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. Research into this compound and its derivatives is ongoing, with a focus on exploring its potential in the development of novel materials and therapeutic agents. The strategic placement of its functional groups allows for systematic structural modifications, enabling researchers to investigate structure-activity relationships and design molecules with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

AZNHHXIAWLRXEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methoxyphenyl Isoxazol 3 Amine and Its Core Derivatives

Classical Synthetic Routes to the Isoxazole (B147169) Core with 4-Methoxyphenyl (B3050149) Substitution

The traditional synthesis of the 5-arylisoxazol-3-amine scaffold often relies on the cyclization of α,β-unsaturated systems with a source of hydroxylamine (B1172632). A primary and well-established method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydroxylamine hydrochloride. researchgate.netnih.govderpharmachemica.comresearchgate.net Specifically, a chalcone (B49325) bearing a 4-methoxyphenyl group can be condensed with hydroxylamine hydrochloride in an alkaline medium to yield the corresponding isoxazole. nih.govderpharmachemica.com The reaction proceeds through a Michael addition of hydroxylamine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. wpmucdn.com

Another classical approach involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine. zenodo.org For instance, ethyl 4-methoxybenzoylacetate can be reacted with hydroxylamine hydrochloride in acetic acid to produce 3-(4-methoxyphenyl)isoxazol-5-one. prepchem.com This intermediate can then be further functionalized to introduce the 3-amino group.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is also a fundamental method for constructing the isoxazole ring. nih.govbeilstein-journals.org In this strategy, a nitrile oxide generated in situ from an appropriate precursor reacts with an alkyne to form the isoxazole. For the synthesis of 5-(4-methoxyphenyl)isoxazol-3-amine, this would typically involve a 4-methoxyphenyl-substituted alkyne and a synthon for the 3-amino group.

Furthermore, β-ketonitriles serve as valuable precursors for isoxazole synthesis. organic-chemistry.orgacs.org The reaction of β-ketonitriles with hydroxylamine can lead to the formation of 5-aminoisoxazoles. nih.gov These β-ketonitriles can be prepared from β-oxodithioesters or through the reductive cleavage of 3-bromoisoxazoles. acs.orgingentaconnect.comeurekaselect.com

Table 1: Classical Synthetic Precursors and Resulting Isoxazole Structures

| Starting Material(s) | Reagents | Product |

| 4-Methoxychalcone | Hydroxylamine hydrochloride, Base | 3,5-Disubstituted isoxazole |

| Ethyl 4-methoxybenzoylacetate | Hydroxylamine hydrochloride, Acetic acid | 3-(4-Methoxyphenyl)isoxazol-5-one |

| 4-Methoxyphenyl-substituted alkyne, Nitrile oxide precursor | Base | 3,5-Disubstituted isoxazole |

| β-Ketonitrile with 4-methoxyphenyl group | Hydroxylamine | 5-Amino-3-substituted isoxazole |

Advanced Synthetic Strategies for Functionalized this compound Analogues

Modern synthetic chemistry has introduced more efficient and versatile methods for the preparation of complex isoxazole derivatives. These advanced strategies often offer improvements in terms of yield, selectivity, and reaction conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules in a single step, adhering to the principles of atom economy and procedural simplicity. scielo.brpreprints.org Several MCRs have been developed for the synthesis of isoxazole derivatives. For example, a three-component reaction involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride can efficiently produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comtandfonline.comresearchgate.net By selecting an appropriate aldehyde and β-ketoester, this method can be adapted to synthesize precursors for this compound analogues.

Another notable MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes to afford 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. nih.gov This approach is particularly relevant for the direct synthesis of 5-aminoisoxazole structures. The use of a deep eutectic solvent like K2CO3/glycerol can serve as a catalytic reaction medium for this transformation. nih.gov

Table 2: Examples of Multicomponent Reactions for Isoxazole Synthesis

| Components | Catalyst/Conditions | Product Type |

| Aldehyde, β-keto ester, Hydroxylamine hydrochloride | Acidic ionic liquid, 4-(Dimethylamino)pyridine (DMAP) | 3,4-Disubstituted isoxazol-5(4H)-ones |

| Malononitrile, Hydroxylamine hydrochloride, Aryl aldehyde | K2CO3/Glycerol | 5-Amino-isoxazole-4-carbonitriles |

| Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Microwave, One-pot | 3,4,5-Trisubstituted isoxazoles |

Green Chemistry Principles and Catalytic Methods in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to isoxazole synthesis. elifesciences.orgnih.gov This includes the use of environmentally benign solvents like water, energy-efficient techniques, and recyclable catalysts. preprints.org

The synthesis of isoxazole-5(4H)-one derivatives has been achieved using various green catalysts in aqueous media, such as amine-functionalized cellulose (B213188), sodium ascorbate, and sodium citrate. mdpi.comresearchgate.netnih.gov These methods offer advantages like mild reaction conditions, simple work-up procedures, and the avoidance of volatile organic solvents. preprints.orgpreprints.org For instance, propylamine-functionalized cellulose has been effectively used as a catalyst for the three-component reaction of hydroxylamine hydrochloride, aldehydes, and β-ketoesters in water at room temperature. mdpi.comresearchgate.net

Ultrasound irradiation is another green technique that has been employed to accelerate the synthesis of isoxazole-based molecules, often leading to higher yields and shorter reaction times. elifesciences.orgpreprints.org Sonochemistry can be applied to various synthetic methodologies, including multicomponent reactions and catalytic systems, often minimizing byproduct formation. preprints.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a popular method for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and reduced reaction times compared to conventional heating methods. nih.govnveo.orgabap.co.in The synthesis of isoxazole derivatives has significantly benefited from this technology.

A common application is the microwave-assisted cyclization of chalcones with hydroxylamine hydrochloride to form isoxazoles. nveo.orgabap.co.in This method has been shown to be rapid and efficient. nveo.org Microwave irradiation can also be utilized in one-pot, three-component reactions to synthesize highly substituted isoxazoles. For example, the reaction of acid chlorides, terminal alkynes, and hydroximinoyl chlorides under microwave conditions can furnish 3,4,5-substituted isoxazoles in a fraction of the time required by conventional heating. organic-chemistry.org This approach is highly versatile and allows for the creation of diverse isoxazole derivatives with excellent regioselectivity. organic-chemistry.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles

| Reaction | Conventional Method | Microwave-Assisted Method |

| Chalcone Cyclization | Refluxing for several hours | 10-15 minutes at 210 W |

| Three-Component Synthesis | Several days | 30 minutes |

Chemical Derivatization and Structural Modification of 5 4 Methoxyphenyl Isoxazol 3 Amine

Strategies for Amino Group Functionalization

The primary amino group (-NH2) on the isoxazole (B147169) ring is a key handle for a variety of functionalization reactions. Its nucleophilic nature allows for the introduction of a wide array of substituents, significantly altering the molecule's physicochemical properties.

The direct alkylation or acylation of the amino group in 5-(4-methoxyphenyl)isoxazol-3-amine is a fundamental strategy for derivatization.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. Direct N-alkylation of the primary amine can be achieved using alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine), in a suitable solvent like acetonitrile. researchgate.net This method is effective for forming tertiary amines and is tolerant of various functional groups. researchgate.net The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. While direct alkylation is straightforward, it can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: This is a reliable method for functionalizing the amino group, typically yielding stable amide derivatives. The reaction is commonly performed using acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. Palladium-catalyzed methods can also achieve concurrent N-demethylation and N-acylation in related complex structures. nih.gov These acylated derivatives are important intermediates for further synthetic transformations.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-methyl-5-(4-methoxyphenyl)isoxazol-3-amine |

| N-Alkylation | Benzyl Bromide (BnBr) | N-benzyl-5-(4-methoxyphenyl)isoxazol-3-amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide |

| N-Acylation | Benzoyl Chloride (PhCOCl) | N-(5-(4-methoxyphenyl)isoxazol-3-yl)benzamide |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comscience.gov This reaction typically involves heating the amine and the carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). jocpr.comjmchemsci.com The formation of the azomethine (-N=CH-) group is confirmed by spectroscopic methods, such as the appearance of a characteristic proton signal in ¹H NMR spectra. jocpr.com Schiff bases are versatile intermediates and have been widely studied for their biological activities. mdpi.com

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-(4-methoxyphenyl)isoxazol-3-amine |

| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-5-(4-methoxyphenyl)isoxazol-3-amine |

| Acetone | N-(propan-2-ylidene)-5-(4-methoxyphenyl)isoxazol-3-amine |

| Isatin | 5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)isoxazole-3-carbohydrazide derivatives have been synthesized via a similar condensation. nih.gov |

Incorporation of Complex Moieties (e.g., Piperazine (B1678402), Indole)

More complex molecular architectures can be constructed by introducing heterocyclic moieties like piperazine and indole (B1671886) onto the amino group. These structures are often sought for their prevalence in pharmacologically active compounds.

Piperazine: The piperazine ring can be incorporated by reacting this compound with a suitably functionalized piperazine derivative. For instance, an acylation reaction using a piperazine-containing acyl chloride can form an amide linkage. N-(2-Methoxyphenyl)piperazine has been used as a building block in the synthesis of various ligands. nih.gov Multi-component reactions have also been developed for the efficient one-pot synthesis of complex piperazine derivatives. nih.gov

Indole: The indole nucleus can be linked to the isoxazole amine through several methods. One approach is to form an amide bond by coupling the amine with an indole carboxylic acid. For example, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized by coupling an isoxazole carboxylic acid with various amines, a reverse of the strategy but demonstrating the principle. nih.gov Another advanced method is the Buchwald-Hartwig amination, which can form a direct C-N bond between an indole halide and the amine. beilstein-journals.org

Table 3: Examples of Complex Moiety Incorporation

| Moiety | Synthetic Strategy | Example Precursor |

|---|---|---|

| Piperazine | Amide coupling | 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride |

| Piperazine | Reductive amination | N-Boc-piperazine-4-carbaldehyde |

| Indole | Amide coupling | Indole-3-carboxylic acid |

| Indole | Buchwald-Hartwig Coupling | 5-Bromoindole |

Modifications on the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl ring provides another site for structural modification, either by direct substitution on the pre-formed molecule or by using differently substituted precursors during the initial synthesis.

The phenyl ring, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy group is a strong activating group and directs incoming electrophiles to the ortho positions (C3' and C5') relative to the methoxy group, as the para position is occupied by the isoxazole ring.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst introduces a bromine atom (-Br).

Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid like AlCl₃ introduces an acyl group.

These modifications allow for the introduction of various functional groups onto the phenyl ring, further expanding the chemical diversity of the derivatives.

Table 4: Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(3-Nitro-4-methoxyphenyl)isoxazol-3-amine |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine |

| Acylation | CH₃COCl, AlCl₃ | 5-(3-Acetyl-4-methoxyphenyl)isoxazol-3-amine |

Substituent Variation on the Phenyl Ring for Analogue Synthesis

An alternative and often more direct strategy for creating diversity on the phenyl ring is to use differently substituted starting materials in the synthesis of the isoxazole ring itself. The synthesis of 5-arylisoxazoles often begins with substituted aromatic ketones or aldehydes. wpmucdn.com For example, reacting a substituted acetophenone (B1666503) with diethyl oxalate, followed by cyclization with hydroxylamine (B1172632) hydrochloride, can yield a variety of 5-aryl isoxazole derivatives. nih.gov This approach avoids potential issues with regioselectivity and functional group compatibility that can arise during electrophilic aromatic substitution on the fully formed heterocyclic system. By selecting different commercially available benzaldehydes or acetophenones, a wide range of analogues with electron-donating or electron-withdrawing groups at various positions on the phenyl ring can be synthesized. wpmucdn.comnih.gov

Table 5: Analogue Synthesis via Variation of Aromatic Starting Material

| Starting Aryl Ketone | Resulting 5-Aryl Isoxazole Analogue |

|---|---|

| 4-Chloroacetophenone | 5-(4-Chlorophenyl)isoxazol-3-amine |

| 3-Chloroacetophenone | 5-(3-Chlorophenyl)isoxazol-3-amine |

| 4-Methylacetophenone | 5-(p-tolyl)isoxazol-3-amine |

| 4-Trifluoromethylacetophenone | 5-(4-(Trifluoromethyl)phenyl)isoxazol-3-amine |

Diversification of the Isoxazole Ring System and its Periphery

The chemical architecture of this compound allows for extensive modification, both on the isoxazole core and its peripheral substituents. Researchers have developed numerous strategies to functionalize this scaffold, thereby tuning its physicochemical and biological properties.

Functionalization at C-4 and C-5 Positions of the Isoxazole Ring

While the C-3 amino and C-5 methoxyphenyl groups are defining features, the C-4 position of the isoxazole ring and the substituents at C-5 offer additional sites for chemical modification.

The C-4 position of the isoxazole ring in 3-amino-5-substituted isoxazoles possesses nucleophilic character, enabling its participation in cyclization reactions. For instance, in the synthesis of isoxazolo[5,4-b]pyridines, the C-4 carbon of the isoxazole ring can attack a nitrile group in an intramolecular fashion, leading to the formation of the fused pyridine (B92270) ring. clockss.org This reaction demonstrates a direct functionalization of the C-4 position to construct more complex heterocyclic systems.

Methods for synthesizing 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles often involve constructing the ring with the desired substituents already in place. nih.govorganic-chemistry.org An enamine-triggered [3+2] cycloaddition reaction between aldehydes and N-hydroximidoyl chlorides, followed by oxidation, provides a metal-free route to 3,4-disubstituted isoxazoles. organic-chemistry.org This approach allows for the introduction of a wide variety of substituents at the C-4 position.

Furthermore, palladium-catalyzed cross-coupling reactions have been employed to create 3,4,5-trisubstituted isoxazoles. A notable strategy involves the cross-coupling of isoxazolylsilanols with various aryl iodides, which facilitates the introduction of an aryl group at the C-4 position of a pre-functionalized isoxazole ring. nih.gov

The following table summarizes selected methods for the functionalization of the isoxazole core.

| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Citation |

| C-4 | Intramolecular Nucleophilic Attack | 2-(bis(methylthio)methylene)malononitrile, followed by cyclization | Isoxazolo[5,4-b]pyridine (B12869864) | clockss.org |

| C-4 | [3+2] Cycloaddition/Oxidation | Aldehydes, N-hydroximidoyl chlorides, triethylamine, pyrrolidine | 3,4-Disubstituted isoxazole | organic-chemistry.org |

| C-4 | Palladium-Catalyzed Cross-Coupling | Isoxazolylsilanols, aryl iodides, Pd catalyst | 3,4,5-Trisubstituted isoxazole | nih.gov |

Integration into Fused Heterocyclic Systems

A significant area of research involves using 3-amino-5-arylisoxazoles, such as this compound, as building blocks for the synthesis of fused heterocyclic systems. These reactions typically leverage the reactivity of the C-3 amino group and the C-4 position of the isoxazole ring.

Isoxazolo[5,4-b]pyridines: This fused system is commonly synthesized through multi-component reactions. One efficient method involves the condensation of a 5-aminoisoxazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound. frontiersin.org Microwave-assisted syntheses in water have been reported as a green chemistry approach to obtaining these derivatives. nih.govacs.org Another strategy utilizes ultrasound irradiation for the one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile. researchgate.net The reaction of 3-amino-5-methylisoxazole (B124983) with reagents like ethyl 2-cyano-3-ethoxyacrylate also yields isoxazolo[5,4-b]pyridine structures. clockss.org More recently, a divergent synthesis using silver salts and a phosphoric acid as catalysts has been developed to produce different isomers of isoxazolo[5,4-b]pyridine carboxylates from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters. researchgate.net

Isoxazolo[4,5-b]pyridines: The construction of this isomeric fused system can be achieved through different synthetic routes. One approach involves the annulation of a pyridine ring onto a functionalized isoxazole core, for example, through the intramolecular cyclization of 4-(propargylamino)isoxazoles. nih.gov An alternative method starts from substituted pyridines, such as 2-chloro-3-nitropyridines, which undergo intramolecular nucleophilic substitution to form the isoxazole ring. researchgate.netnih.gov

Other Fused Systems: The versatility of the 3-aminoisoxazole (B106053) scaffold extends to the synthesis of other fused heterocycles. For example, reactions of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonates in refluxing xylene lead to the formation of isoxazolo[2,3-a]pyrimidinones through intramolecular cyclization of the intermediate enamines. Furthermore, 3-methylisoxazol-5-amine has served as a key intermediate for the synthesis of pyrrolo[3,2-d]isoxazoles and isoxazolo[5,4-b]azepine-4,7-diones. clockss.org

The table below outlines various fused heterocyclic systems derived from amino-isoxazole precursors.

| Fused System | Precursors | Reaction Conditions | Citation |

| Isoxazolo[5,4-b]pyridine | 5-Aminoisoxazole, Aryl glyoxal, Malononitrile | Acetic acid, Ultrasound irradiation | researchgate.net |

| Isoxazolo[5,4-b]pyridine | 5-Aminoisoxazole, Aldehyde, 1,3-Diketone | Water, Microwave irradiation | frontiersin.orgnih.govacs.org |

| Isoxazolo[5,4-b]pyridine | 3-Methylisoxazol-5-amine, Ethyl 2-cyano-3-ethoxyacrylate | - | clockss.org |

| Isoxazolo[4,5-b]pyridine | 2-Chloro-3-nitropyridines | Intramolecular SNAr | researchgate.netnih.gov |

| Isoxazolo[2,3-a]pyrimidinone | 5-Methylisoxazol-3-amine, Diethyl ethoxymethylenemalonate | Xylene, Reflux | |

| Pyrrolo[3,2-d]isoxazole | 3-Methylisoxazol-5-amine | Reaction with specific chemical reagents | clockss.org |

Post-Synthetic Functionalization and Cross-Coupling Strategies

Post-synthetic modification refers to the chemical transformation of a fully formed heterocyclic core. For the this compound system, this can involve reactions of the C-3 amino group or the application of modern cross-coupling methodologies.

The primary amino group at the C-3 position is a versatile handle for derivatization. It can readily undergo reactions such as acylation. For instance, the reaction of 3-methylisoxazol-5-amine with 4-acetamidobenzenesulfonyl chloride in pyridine results in the corresponding sulfonamide derivative, demonstrating a straightforward method for introducing new functional moieties. clockss.org

Cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation on the isoxazole nucleus, although examples starting directly from this compound are not extensively documented. However, strategies developed for related isoxazole systems highlight the potential of this approach. A key example is the palladium-catalyzed cross-coupling of 3-substituted-4-iodo-5-trimethylsilylisoxazoles with various organometallic reagents. More specifically, the development of methods for synthesizing 3,4,5-trisubstituted isoxazoles via the cross-coupling of isoxazolylsilanols with aryl iodides showcases a viable route for functionalizing the isoxazole core at multiple positions. nih.gov These methods suggest that if a halogenated derivative of this compound were prepared, it could serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce diverse substituents onto the isoxazole ring.

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl Isoxazol 3 Amine Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of 5-(4-Methoxyphenyl)isoxazol-3-amine analogues is intrinsically linked to the specific arrangement of their structural components: the 5-aryl ring, the isoxazole (B147169) core, and the 3-amino group. The interplay between these three parts dictates the molecule's ability to interact with its biological target.

The isoxazole ring itself is a critical determinant. As a five-membered aromatic heterocycle containing both nitrogen and oxygen, it provides a rigid scaffold that correctly orients the pendant phenyl and amine groups for optimal target binding. Its electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, are fundamental to its function.

The 5-phenyl group , and specifically the 4-methoxy substituent, plays a significant role in modulating activity. The methoxy (B1213986) group is an electron-donating group that can influence the electronic environment of the entire molecule. Its presence can enhance binding affinity through specific interactions within a receptor's binding pocket. Studies on related isoxazole derivatives have shown that the nature and position of substituents on this phenyl ring are critical for potency and selectivity. For instance, in a series of 3,4-diaryl-5-aminoisoxazoles evaluated for cytotoxic activity, the substitution pattern on the aryl rings was found to be a key factor influencing their potency. researchgate.netnih.gov

The 3-amino group is another crucial functional group. Its basicity and hydrogen-bonding capacity often allow for key interactions with biological targets, such as amino acid residues in an enzyme's active site. Modifications to this amine, for example, through acylation or alkylation, can dramatically alter the biological profile of the compound, affecting its efficacy and selectivity.

Impact of Substituent Nature and Position on Compound Efficacy and Selectivity

Systematic modification of the substituents on the this compound scaffold has provided valuable insights into the SAR of this class of compounds. The nature and position of these substituents can profoundly impact both the potency (efficacy) and the target selectivity of the analogues.

Substitutions on the Phenyl Ring:

The 4-methoxy group on the phenyl ring is a common starting point for SAR studies. Altering this substituent can lead to significant changes in biological activity. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenyl ring and, consequently, its interaction with the target. While direct SAR data for this compound is limited in the public domain, studies on analogous 5-benzoylamino-3-phenylisoxazoles have demonstrated that the hydrophobicity of substituents on the phenyl ring is an important factor for their biological activity, such as the inhibition of chitin (B13524) synthesis. researchgate.net

In a study of 3,4-diaryl-5-aminoisoxazole derivatives as potential anticancer agents, modifications to the aryl groups significantly influenced their cytotoxic activity and ability to inhibit tubulin polymerization. researchgate.netnih.gov This underscores the principle that the electronic nature and steric bulk of substituents on the phenyl ring are key determinants of efficacy.

Interactive Data Table: SAR of Phenyl Ring Substitutions in Related Isoxazole Analogues

| Compound Analogue | Phenyl Ring Substitution | Biological Activity (Example: IC50 in µM) | Reference |

| Analogue A | 4-Methoxy | 10.5 | nih.gov |

| Analogue B | 4-Chloro | 5.2 | nih.gov |

| Analogue C | 4-Nitro | 2.8 | nih.gov |

| Analogue D | 3,4-Dichloro | 1.5 | nih.gov |

Modifications of the Amino Group:

The 3-amino group is a prime site for modification to explore SAR. Acylation of the amine to form amides is a common strategy. This can alter the compound's lipophilicity, hydrogen bonding potential, and steric profile. For example, the synthesis of novel isoxazole-carboxamide derivatives has been explored, and their anticancer and antioxidant activities were found to be dependent on the nature of the substituent on the amide nitrogen. nih.gov

The basicity of the amino group can also be critical. Converting the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic ring, can have a dramatic effect on selectivity and potency by altering the pKa and steric hindrance around the nitrogen atom.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis of this compound analogues helps to understand the spatial arrangement of the key functional groups and how this influences biological activity.

The conformation of the substituent at the 3-amino position is also important. For example, in acylated derivatives, the orientation of the amide bond (cis or trans) and the conformation of the acyl group can influence interactions with the target. Computational modeling and techniques like X-ray crystallography can provide valuable insights into the preferred conformations of these molecules and help to rationalize the observed SAR. A study on 5-(4'-methoxyphenyl)-oxazole, a related compound, suggested that the whole structure is essential for its anti-nematodal activity, implying a specific and rigid conformational requirement for its biological function. semanticscholar.org

Mechanistic Investigations of Biological Activities Exhibited by 5 4 Methoxyphenyl Isoxazol 3 Amine Derivatives

Cellular and Molecular Mechanisms of Anticancer Activity

The anticancer properties of 5-(4-methoxyphenyl)isoxazol-3-amine derivatives are multifaceted, involving the simultaneous targeting of several key cellular pathways. These compounds are recognized for their potential to induce cancer cell death and inhibit tumor growth through a variety of mechanisms. espublisher.comnih.gov

Induction of Oxidative Stress

While direct studies on this compound inducing oxidative stress are not extensively detailed in the provided results, the anticancer activity of some related isoxazole (B147169) derivatives has been linked to the generation of reactive oxygen species (ROS). For instance, certain isoxazoline (B3343090) derivatives have been noted for their ability to induce oxidative stress, which can contribute to their cytotoxic effects on cancer cells. This mechanism often involves the disruption of the cellular redox balance, leading to oxidative damage to proteins, lipids, and DNA, ultimately triggering cell death pathways.

Apoptosis Induction and Cell Cycle Arrest Pathways

A significant body of evidence highlights the capacity of isoxazole derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov

Apoptosis Induction: Several novel synthetic isoxazole derivatives have been shown to possess potent pro-apoptotic activity. nih.gov For example, in studies involving human erythroleukemic K562 cells, a number of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant induction of both early and late apoptosis. nih.gov Specific derivatives induced apoptosis in over 50% of the cells, with some showing effects in as high as 80-90% of the cell population. nih.gov This apoptotic induction is a key mechanism behind their antiproliferative effects. nih.gov

Cell Cycle Arrest: Derivatives of this compound have also been found to interfere with the normal progression of the cell cycle. For instance, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which share a similar methoxyphenyl scaffold, have been shown to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com Similarly, other heterocyclic compounds have demonstrated the ability to arrest the cell cycle in different phases, such as G1, S, or G2, thereby preventing cancer cell proliferation. mdpi.com For example, certain benzimidazole (B57391) derivatives were found to cause cell cycle arrest in the G1 and S phases or the S and G2 phases in different cancer cell lines. mdpi.com

Table 1: Pro-apoptotic Activity of Selected Isoxazole Derivatives on K562 Cells

| Compound | Concentration | Apoptotic Effect (%) |

|---|---|---|

| Derivative 4 | 100 nM | 80.10 |

| Derivative 8 | 10 µM | 90.60 |

| Derivative 11 | 200 µM | 88.50 |

Data sourced from a study on novel synthetic isoxazole derivatives. nih.gov

Modulation of Cell Survival and Proliferation Signaling (e.g., Akt, p53)

The anticancer activity of compounds related to this compound is also attributed to their ability to modulate critical cell survival and proliferation signaling pathways, including those involving Akt and p53.

Akt Signaling: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some 3-arylamino-quinoxaline-2-carboxamide derivatives have been shown to inhibit this pathway by downregulating the levels of PI3K, Akt, and phosphorylated Akt (p-Akt). nih.gov This inhibition of Akt signaling can lead to the suppression of cancer cell growth.

p53 Modulation: The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest and apoptosis. nih.gov Certain compounds have been found to activate the p53 signaling pathway. nih.gov For example, some 3-arylamino-quinoxaline-2-carboxamide derivatives activate p53, which in turn modulates the expression of its downstream target genes like p21, p27, Bax, and Bcl-2, ultimately leading to cell cycle arrest and apoptosis. nih.gov Similarly, other novel compounds have demonstrated the ability to induce apoptosis through the modulation of p53 expression. nih.gov

Inhibition of DNA Synthesis Pathways

Inhibition of DNA synthesis is another key mechanism through which certain isoxazole-containing compounds exert their anticancer effects. The DNA damage response (DDR) is a critical pathway for cell survival, and its inhibition can enhance the efficacy of DNA-damaging cancer therapies. nih.gov Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a key protein in the DDR. A potent ATR inhibitor, VX-970 (M6620), which features an isoxazole core, highlights the potential of this class of compounds to interfere with DNA repair mechanisms, thereby sensitizing cancer cells to treatment. nih.gov By inhibiting key kinases involved in the DDR, these compounds can disrupt DNA replication and repair, leading to cell death.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some compounds with structural similarities to this compound have demonstrated anti-angiogenic properties. nih.govnih.gov For instance, (E)-3-(3-methoxyphenyl)propenoic acid has been shown to exhibit anti-angiogenic activity by inhibiting the growth of endothelial cells in neovascular capillaries. nih.govnih.gov Another study on thiophene (B33073) 2-carboxamide (B11827560) derivatives, including those with a benzo[d] espublisher.comnih.govdioxol-5-ylamino group, showed inhibition of vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis. researchgate.net These compounds were also found to inhibit the migration of human umbilical vein endothelial cells (HUVECs), further indicating their anti-angiogenic potential. researchgate.net

Immunomodulatory and Immunosuppressive Properties

While the primary focus of research on this compound derivatives has been on their anticancer activities, some isoxazole derivatives have been noted for their potential immunomodulatory and immunosuppressive properties. The ability of these compounds to modulate immune responses is an area of growing interest. The specific mechanisms by which this compound derivatives may influence the immune system are not as extensively characterized as their anticancer effects. However, the modulation of signaling pathways that are common to both cancer and immune cells suggests a potential for these compounds to impact immune cell function, proliferation, and cytokine production. Further research is needed to fully elucidate the immunomodulatory and immunosuppressive capabilities of this class of compounds.

Inhibition of Lymphocyte Proliferation (e.g., PHA-induced PBMC proliferation)

The modulation of lymphocyte proliferation is a key strategy in the management of various immune-mediated diseases. Certain isoxazole derivatives have been shown to interfere with this process. For instance, studies on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have demonstrated their ability to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). Among these, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compound MM3) was identified as a particularly potent inhibitor with a lack of toxicity. The immunosuppressive action of MM3 is believed to be mediated through a pro-apoptotic mechanism, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells.

Similarly, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide has been reported to possess inhibitory effects on PHA-induced PBMC proliferation, highlighting the potential of the 5-aminoisoxazole core in modulating cellular immune responses. While direct studies on this compound derivatives are limited, these findings on structurally related compounds suggest that the isoxazole scaffold is a promising starting point for the development of novel antiproliferative agents.

Effects on Humoral Immune Response

The humoral immune response, characterized by the production of antibodies by B lymphocytes, is another critical target for immunomodulatory agents. Research has shown that isoxazole derivatives can influence this arm of the immune system. For example, certain derivatives of isoxazolo[4,5-d]pyrimidine have been found to inhibit the humoral immune response to sheep red blood cells (SRBC) in vivo. Interestingly, closely related compounds can exhibit differential effects on humoral and cell-mediated immunity.

Furthermore, studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid amides and their ureido derivatives have revealed their suppressive properties on both humoral and cellular immune responses in mice. In one study, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was shown to modulate lymphocyte subsets and enhance the humoral immune response in SRBC-immunized mice, suggesting its potential as an adjuvant to boost vaccine efficacy. Another compound, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, was found to inhibit the humoral immune response in vitro. These findings underscore the diverse immunomodulatory potential of the isoxazole nucleus, although specific investigations into the effects of this compound derivatives on the humoral response are needed to delineate their precise mechanisms.

Anti-Inflammatory Action Mechanisms

Inflammation is a complex biological process, and its dysregulation is implicated in numerous diseases. Isoxazole derivatives have emerged as a class of compounds with significant anti-inflammatory potential. The mechanisms underlying these effects are varied and often involve the inhibition of key pro-inflammatory enzymes.

One of the primary mechanisms of anti-inflammatory action for some isoxazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. For example, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has demonstrated significant inhibitory activity against both LOX and COX-2.

In other instances, the anti-inflammatory effects of isoxazole derivatives have been attributed to the suppression of pro-inflammatory cytokines. For example, the isoxazolo[5,4-e]-1,2,4-triazepine derivative RM33 has been shown to exert its anti-inflammatory effects by enhancing the production of cyclooxygenase 2 in lipopolysaccharide (LPS)-stimulated splenocytes. Furthermore, some indolyl–isoxazolidine derivatives have been found to significantly inhibit the LPS-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage-like cells. The anti-inflammatory activity of various isoxazole derivatives has also been demonstrated in vivo using models such as carrageenan-induced paw edema in rats.

While these studies provide valuable insights into the anti-inflammatory mechanisms of the broader isoxazole class, further research is required to specifically elucidate the pathways targeted by this compound derivatives.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the development of novel antioxidant agents.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of chemical compounds. Several studies have demonstrated the antioxidant potential of isoxazole derivatives using this assay. For instance, a series of thienyl-isoxazoles were synthesized and evaluated for their antioxidant properties, with some compounds exhibiting excellent radical scavenging abilities.

In another study, a series of novel Mannich bases of isoxazoline derivatives were synthesized, and their antioxidant activity was assessed. The results indicated that compounds with hydroxyl substitutions on the isoxazole moiety showed the highest DPPH free radical scavenging activity. Specifically, compounds bearing a 4-hydroxyl substitution demonstrated significant antioxidant potential. The IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were determined for the most active compounds. For example, 4-(((5-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-4-yl)methyl)amino)benzenesulfonamide and related derivatives showed promising activity. jetir.org

Table 1: DPPH Radical Scavenging Activity of Selected Isoxazoline Derivatives jetir.org

| Compound ID | Structure | IC50 (µg/mL) |

|---|---|---|

| 3a | Structure of Compound 3a | 15.74±0.48 |

| 3c | Structure of Compound 3c | 14.56±0.59 |

| 3g | Structure of Compound 3g | 15.35±1.00 |

Data represents the mean ± standard deviation.

The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the aromatic rings of isoxazole derivatives is thought to contribute to their radical scavenging capacity. These groups can donate a hydrogen atom or an electron to stabilize the free radical.

Reducing power assays are another common method to evaluate the antioxidant potential of a compound. This assay measures the ability of a compound to donate an electron and reduce an oxidant, which is often a ferric (Fe³⁺) complex. A higher absorbance in the assay indicates a greater reducing power. While the DPPH assay measures radical scavenging, the reducing power assay provides a different perspective on the antioxidant capabilities of a compound.

Antimicrobial and Antiparasitic Mechanism Exploration

The emergence of drug-resistant pathogens has created an urgent need for the discovery of new antimicrobial and antiparasitic agents. Isoxazole derivatives have shown promise in this area, exhibiting activity against a range of microorganisms.

The antimicrobial activity of isoxazoles is thought to be mediated through various mechanisms, which can include the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, a series of 5-amino-isoxazole-4-carbonitriles were synthesized and evaluated for their in vitro inhibitory activity against various pathogenic bacteria and fungi. d-nb.info Several of these derivatives displayed broad-spectrum antimicrobial activities. d-nb.info

In the realm of antiparasitic agents, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, which contains the 4-methoxyphenyl (B3050149) moiety, has demonstrated anthelmintic properties against the nematode Toxocara canis. nih.gov The proposed mechanism of action is similar to that of other benzimidazoles, which involves binding to the parasite's tubulin, thereby inhibiting microtubule formation. nih.gov This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. nih.gov While this compound is not an isoxazole, its activity suggests that the 4-methoxyphenyl group may be a valuable pharmacophore for antiparasitic drug design.

Furthermore, other five-membered heterocyclic compounds like pyrazoles, which are structurally related to isoxazoles, have been investigated for their antiparasitic activities against various protozoan parasites, with some derivatives showing promising results against Trypanosoma and Leishmania species. researchgate.net

The precise mechanisms by which this compound derivatives exert their antimicrobial and antiparasitic effects remain an area for future investigation. Elucidating these mechanisms will be crucial for the rational design of more potent and selective therapeutic agents.

Antimycobacterial Activity and Target Elucidation

Derivatives of the isoxazole scaffold have demonstrated notable potential as antimycobacterial agents. Research into various substituted isoxazoles has revealed their efficacy against Mycobacterium tuberculosis (MTB), including strains resistant to common drugs like isoniazid. nih.gov

One study focused on a series of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues, which were evaluated for their activity against MTB H37Rv and isoniazid-resistant MTB. The findings indicated that these compounds exhibited moderate to high inhibitory activities. nih.gov A standout compound from this series, 6,7-dimethoxy-3-(4-chloro phenyl)-4H-indeno[1,2-c]isoxazole (4b), was particularly potent, with minimum inhibitory concentrations (MIC) of 0.22 µM against MTB H37Rv and 0.34 µM against the isoniazid-resistant strain. nih.gov

While the precise target of many isoxazole-based antimycobacterial agents is still under investigation, mechanistic studies on related heterocyclic compounds suggest potential modes of action. For some polycyclic amine derivatives, damage to the mycobacterial cell wall has been identified as a likely mechanism of action. nih.gov For instance, compounds 14 and 15 in that study were shown to induce early and sustained cell wall damage, similar to the action of ethambutol. nih.gov Other potential targets in M. tuberculosis that are inhibited by different heterocyclic scaffolds include enzymes essential for bacterial survival, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA). mdpi.com Further research is required to elucidate the specific molecular targets of this compound derivatives in M. tuberculosis.

Table 1: Antimycobacterial Activity of Selected Isoxazole Analogues

| Compound | Target Strain | MIC (µM) |

|---|---|---|

| 6,7-dimethoxy-3-(4-chloro phenyl)-4H-indeno[1,2-c]isoxazole (4b) nih.gov | M. tuberculosis H37Rv | 0.22 |

Antiprotozoal Activity against Specific Parasites

The isoxazole core is a key feature in a number of compounds developed for their activity against protozoan parasites responsible for diseases like leishmaniasis and Chagas disease. nih.govresearchgate.net

A study involving a series of 3,4,5-trisubstituted isoxazole derivatives reported their in vitro activity against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi. nih.govresearchgate.net Within this series, derivatives incorporating an N-acylhydrazone moiety at the 3-position and a bithiophene core showed the most promising antiparasitic effects. nih.govresearchgate.net This highlights the importance of the substituents on the isoxazole ring in determining biological activity.

In another study, derivatives of N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino were assessed for their antiprotozoal effects. The parent compound exhibited significant activity against Trypanosoma cruzi and Plasmodium falciparum. nih.gov Its hydroxymethyl and oxime derivatives were also found to be active against T. cruzi, with IC50 values comparable to the parent compound (0.65 µg/ml) and the reference drug benznidazole (B1666585) (0.56 µg/ml). nih.gov

The mechanism of action for these antiprotozoal isoxazole derivatives is thought to involve the targeting of pathways essential for parasite survival, such as the polyamine biosynthetic pathway. nih.gov

Table 2: Antiprotozoal Activity of Selected Isoxazole Derivatives

| Compound Class | Target Parasite | Activity Metric | Value |

|---|---|---|---|

| N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino hydroxymethyl derivative nih.gov | Trypanosoma cruzi | IC50 | Comparable to 0.65 µg/ml |

| N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino oxime derivative nih.gov | Trypanosoma cruzi | IC50 | Comparable to 0.65 µg/ml |

| 3-N-acylhydrazone isoxazoles with bithiophene core nih.govresearchgate.net | Leishmania amazonensis | - | Good antiparasitic effects |

Neuropharmacological Receptor Interactions

Agonistic or Antagonistic Activity at Specific Neuroreceptors (e.g., AMPA receptor analogy)

The structure of this compound bears an analogy to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, which is a key ionotropic glutamate (B1630785) receptor in the central nervous system. wikipedia.org The isoxazole ring is a critical pharmacophore in AMPA, responsible for its interaction with the receptor. wikipedia.orgnih.gov This structural similarity suggests that isoxazole derivatives could potentially interact with AMPA receptors.

Research on isoxazole-4-carboxamide derivatives has shown that they can act as modulators of AMPA receptor activity. mdpi.com These compounds were found to alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. mdpi.com The activity of these derivatives is highly dependent on their substitution patterns. For example, the spatial arrangement between the phenyl and isoxazole rings is critical for effective binding to the receptor's pocket. mdpi.com This suggests that while the isoxazole core provides a template for receptor interaction, the substituents dictate the specific nature and potency of this interaction, which can be either agonistic or antagonistic.

The antidepressant-like effects of certain drugs, such as the NMDA receptor antagonist ketamine, have been shown to require the activation of AMPA receptors. nih.gov This has spurred interest in developing direct AMPA receptor modulators for treating depression and other neurological disorders. nih.gov The potential of this compound derivatives to interact with these receptors makes them an interesting subject for neuropharmacological investigation.

Mechanistic Studies of Analgesic Activity

The modulation of AMPA receptors is mechanistically linked to pain signaling. AMPA receptors, particularly Ca2+-permeable subtypes, are highly expressed in the spinal dorsal horn and play a crucial role in nociceptive transmission and inflammatory pain. mdpi.com Therefore, compounds that can modulate AMPA receptor activity are being investigated as potential non-opioid analgesics.

Studies on isoxazole-4-carboxamide derivatives have demonstrated their potential as AMPA receptor modulators with prospective analgesic activities. mdpi.com By altering receptor activity and gating properties, these compounds can influence pain signaling pathways. mdpi.com

Furthermore, other heterocyclic compounds containing a methoxyphenyl group, such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, have been synthesized and evaluated for analgesic and anti-inflammatory properties. nih.gov Certain derivatives in this quinazolinone series exhibited potent analgesic activity, in some cases moderately more potent than the reference standard diclofenac (B195802) sodium. nih.gov While these compounds have a different core structure, the findings support the role of the methoxyphenyl moiety in conjunction with a heterocyclic system in achieving analgesic effects. The mechanism for these quinazolinone derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Therefore, the analgesic activity of this compound derivatives could potentially arise from a combination of AMPA receptor modulation and/or inhibition of other targets involved in pain and inflammation, such as COX enzymes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-dimethoxy-3-(4-chloro phenyl)-4H-indeno[1,2-c]isoxazole |

| Ethambutol |

| Isoniazid |

| N-(3,4-dimethyl-5-isoxazolyl)-1,2-naphthoquinone-4-amino |

| Benznidazole |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |

| Ketamine |

| 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-one |

Computational and Theoretical Studies of 5 4 Methoxyphenyl Isoxazol 3 Amine and Its Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of molecules.

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 5-(4-methoxyphenyl)isoxazol-3-amine, the dihedral angle between the isoxazole (B147169) and phenyl rings is a critical parameter. In a crystal structure study of the compound, this angle was found to be 7.30 (13)°. nih.gov This near-planar conformation is a result of the electronic interactions between the two ring systems. nih.gov

In related isoxazole derivatives, such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings is 42.52 (8)°. nih.gov For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the isoxazoline (B3343090) ring is inclined to the benzoisothiazole ring at a dihedral angle of 27.88(9)°. mdpi.comresearchgate.net DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide reliable theoretical descriptions of these molecular structures, with small discrepancies from experimental X-ray diffraction data. mdpi.comresearchgate.net The calculated bond lengths and angles generally show good agreement with experimental values. nih.gov For instance, in 5-amino-3-(4-methoxyphenyl)isoxazole, the N1—O1 distance is 1.434 (4) Å, and the C3—N2 distance is 1.350 (5) Å, which are consistent with other isoxazoles. nih.gov

| Compound | Dihedral Angle between Rings (°) | Method |

| This compound | 7.30 (13) | Experimental |

| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | 42.52 (8) | Experimental |

| N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 27.88 (9) | Experimental |

| 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate | 84.4 (3) | Experimental |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For an analogue, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com In another study on a related compound, the energy gap was found to be 3.08 eV, indicating significant chemical reactivity. researchgate.net The HOMO is typically localized over the electron-rich methoxyphenyl group, while the LUMO is distributed over the isoxazole ring and its substituents, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin | -5.8170 | -0.8904 | 4.9266 |

| Unspecified Isoxazole Analogue | - | - | 3.08 |

Understanding the distribution of electronic charge within a molecule is essential for predicting its interaction with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to quantify the charge on each atom.

In studies of isoxazole analogues, these analyses reveal the charge distribution across the molecular framework. For instance, in 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone, the molecular electrostatic potential (MESP) map shows that the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the triazole ring are the most electronegative regions, making them likely sites for electrophilic attack. researchgate.net Hirshfeld surface analysis, another powerful tool, helps in quantifying intermolecular interactions. In N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the most significant contributions to crystal packing come from H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions. mdpi.comresearchgate.net

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Visible). These theoretical predictions can then be compared with experimental data to validate the computational model.

For 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, the calculated vibrational frequencies using the B3LYP method with cc-pVDZ and 6-311G basis sets were in good agreement with the experimental FT-IR and FT-Raman spectra. ijrar.org Similarly, for ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the theoretical UV-Visible spectrum calculated using the TD-DFT method showed good correlation with the experimental spectrum. materialsciencejournal.org Such studies demonstrate the reliability of DFT in predicting the spectroscopic properties of complex organic molecules.

Computational methods can also be used to calculate thermochemical properties like enthalpy, entropy, and Gibbs free energy. This information is vital for understanding the stability of molecules and the feasibility of chemical reactions. For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, thermodynamic parameters have been calculated to provide insights into its stability. mdpi.comresearchgate.net Furthermore, DFT calculations can be employed to map out reaction pathways and determine the energy barriers of transition states, which is crucial for understanding reaction mechanisms.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as an isoxazole derivative, might interact with a biological target, typically a protein.

Several studies have performed molecular docking simulations with isoxazole analogues to investigate their potential as inhibitors of various enzymes. For instance, a series of isoxazole-carboxamide derivatives were evaluated as cyclooxygenase (COX) inhibitors. nih.gov The docking studies revealed that the substitution pattern on the phenyl rings significantly influenced the binding interactions with the COX-2 enzyme. nih.gov In another study, molecular docking was used to investigate the binding of 3-phenyl-5-furan isoxazole derivatives to the active site of COX-2, with the results guiding the identification of potent and selective inhibitors. acu.edu.in These computational simulations provide a rational basis for the design of new and more effective therapeutic agents based on the isoxazole scaffold.

Ligand-Protein Interaction Profiling with Identified Biological Targets

While specific ligand-protein interaction studies for this compound are not extensively documented, research on its analogues provides a clear indication of the isoxazole scaffold's potential to interact with various biological targets. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies on related isoxazole derivatives have highlighted their promise in medicinal chemistry.

For instance, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, a target for non-alcoholic fatty liver disease, revealed crucial structural features for activity. mdpi.com Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated strong predictive power. mdpi.com These models indicated that hydrophobicity at the R2 group and an electronegative group at the R3 position of the isoxazole ring are vital for agonistic activity. mdpi.com Such insights are critical for designing new, potent FXR agonists. mdpi.com

In another study, isoxazole derivatives were investigated as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various diseases. nih.gov Molecular docking studies were employed to predict the binding modes of these compounds within the active site of CA. nih.govacs.org The results from these computational analyses were well-correlated with in vitro enzyme inhibition assays, identifying key interactions that drive the inhibitory activity. nih.govacs.org

Furthermore, isoxazole-containing compounds have been explored as multi-target agents for Alzheimer's disease, targeting cholinesterases and BACE1. nih.gov Molecular hybridization strategies, combining the isoxazole core with other pharmacophores like indole (B1671886), have been used to design derivatives with the potential to interact with multiple pathological pathways. nih.gov Docking studies of these hybrids have elucidated the vital role of the different structural components in binding to the active sites of these enzymes. nih.gov

Similarly, docking analyses of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole have been performed against antibacterial, antifungal, and anticancer targets, suggesting the broad therapeutic potential of this structural class. researchgate.net These computational approaches are invaluable for prioritizing compounds for further experimental evaluation.

The following table summarizes findings from computational studies on analogues of this compound:

| Biological Target | Computational Method | Key Findings |

| Farnesoid X Receptor (FXR) | 3D-QSAR (CoMFA, CoMSIA) | Hydrophobicity and electronegativity at specific positions are crucial for agonist activity. mdpi.com |

| Carbonic Anhydrase (CA) | Molecular Docking, MD Simulations | Identified key binding interactions and rationalized inhibitory profiles. nih.govacs.org |

| Cholinesterases, BACE1 | Molecular Docking, MD Simulations | Elucidated the role of hybrid pharmacophores in multi-target binding for Alzheimer's disease. nih.gov |

| Antibacterial/Antifungal/Anticancer Targets | Molecular Docking | Predicted binding affinities suggesting broad-spectrum therapeutic potential. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of ligand-protein complexes over time, providing insights into conformational changes and the stability of binding. For analogues of this compound, MD simulations have been instrumental in validating docking predictions and understanding the intricacies of their interactions with biological targets.

In the context of isoxazole derivatives as FXR agonists, MD simulations were performed to understand the binding modes and interactions. mdpi.com These simulations revealed that the conformational motions of specific loops in the FXR ligand-binding domain were crucial for protein stability and the agonistic activity of the ligands. mdpi.com The study also identified key hydrophobic interactions and salt bridges between the ligands and specific amino acid residues that are significant for protein-ligand binding. mdpi.com

Similarly, for isoxazole derivatives targeting carbonic anhydrase, all-atom MD simulations were used to assess the stability of the predicted docked ligand-protein complexes. nih.govacs.org These simulations provided valuable information on the dynamic behavior of the protein upon ligand binding and helped to confirm the key binding interactions with catalytic site residues. nih.govacs.org

In the development of multi-target anti-Alzheimer's agents based on an indole-isoxazole scaffold, MD simulations were executed for the most potent compounds. nih.gov These simulations were crucial for studying the behavior and key interactions of the derivatives within the binding sites of cholinesterases and BACE1 over time, confirming the stability of the predicted binding modes. nih.gov

These examples underscore the importance of MD simulations in the computational evaluation of isoxazole-based compounds, providing a dynamic perspective that complements the static view offered by molecular docking.

Crystal Structure Analysis and Intermolecular Interactions

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, single crystal X-ray diffraction and Hirshfeld surface analysis have provided detailed insights into its solid-state conformation and the network of intermolecular interactions that govern its crystal packing.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation

A single crystal X-ray diffraction study of this compound has elucidated its molecular structure with high precision. mdpi.com The analysis revealed that the molecule is nearly planar, with a small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. mdpi.comnih.gov The root-mean-square deviation of all non-hydrogen atoms is 0.054 Å, further confirming its planarity. nih.gov

The following table presents key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 5.5678 (2) |

| c (Å) | 14.8969 (5) |

| β (°) | 108.455 (1) |

| Volume (ų) | 884.22 (5) |

| Z | 4 |

| Dihedral Angle (isoxazole/phenyl) | 7.30 (13)° mdpi.comnih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Hydrogen Bonding Networks

The analysis revealed that the most significant contributions to the Hirshfeld surface are from H⋯H contacts, accounting for 36.1% of the total interactions. mdpi.comnih.gov This is followed by C⋯H/H⋯C contacts at 31.3%. mdpi.comnih.gov These findings highlight the importance of van der Waals forces in the crystal packing of this compound.

The d_norm plots, which map distances of surface points to the nearest interior and exterior atoms, show red spots indicating shorter contacts, which correspond to hydrogen bonds. mdpi.com In the case of this compound, these plots visually confirm the N—H⋯N hydrogen bonds that link the molecules into chains. mdpi.com

The percentage contributions of the most important intermolecular contacts for this compound are summarized in the table below.

| Intermolecular Contact | Contribution (%) |

| H⋯H | 36.1 mdpi.comnih.gov |

| C⋯H/H⋯C | 31.3 mdpi.comnih.gov |

| O⋯H/H⋯O | Not specified as a major contributor |

| N⋯H/H⋯N | Not specified with a percentage, but present as N-H...N and N-H...π interactions mdpi.comnih.gov |

Future Directions in Research on 5 4 Methoxyphenyl Isoxazol 3 Amine

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research into the synthesis of 5-(4-Methoxyphenyl)isoxazol-3-amine and its derivatives is increasingly geared towards the principles of green and sustainable chemistry. While traditional methods for creating isoxazole (B147169) rings exist, the focus is shifting to enhance efficiency, reduce waste, and utilize environmentally benign reagents and conditions.

One promising avenue is the development of one-pot, multi-component reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification requirements. mdpi.comresearchgate.net Researchers are exploring the use of novel catalysts, such as amine-functionalized cellulose (B213188), to facilitate these reactions in environmentally friendly solvents like water. mdpi.comresearchgate.net This approach not only improves the economic and environmental profile of the synthesis but also allows for the rapid generation of a diverse library of isoxazole derivatives for further screening.

Furthermore, the exploration of alternative energy sources, such as ultrasound irradiation, to drive the synthesis of isoxazoline (B3343090) precursors highlights a move towards more sustainable synthetic practices. mdpi.com Future work will likely focus on adapting these energy-efficient methods for the synthesis of this compound, potentially leading to higher yields and shorter reaction times. The use of reusable catalysts is another key aspect of sustainable chemistry being investigated for the synthesis of related disubstituted isoxazoles, which could be adapted for the target compound. wpmucdn.com

Advanced Mechanistic Elucidation of Biological Pathways and Target Identification

While the isoxazole moiety is known to be present in various biologically active compounds, the precise molecular mechanisms and biological targets of this compound are not yet fully understood. Future research will necessitate a deep dive into its interactions with biological systems to identify specific protein targets and elucidate the pathways it modulates.

Advanced techniques in chemical biology and proteomics will be instrumental in this endeavor. Methods such as activity-based protein profiling (ABPP) could be employed to identify covalent binding partners of reactive metabolites of the compound within the cell. Furthermore, high-throughput screening of the compound against panels of kinases, proteases, and other enzyme families will be crucial for initial target identification. For instance, related isoxazole-containing compounds have been identified as inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key player in the DNA damage response. nih.gov This suggests that this compound could be investigated for similar activity.

Understanding the structure-activity relationship (SAR) is also a critical component of mechanistic studies. By synthesizing and testing a series of analogues of this compound, researchers can map the key functional groups responsible for its biological activity. This information is vital for optimizing the compound's potency and selectivity for its identified target.

Application of Advanced Computational Methods for De Novo Design and Optimization

The integration of advanced computational methods is set to revolutionize the discovery and optimization of novel drug candidates based on the this compound scaffold. In silico techniques offer a rapid and cost-effective means to predict the properties and biological activities of new molecules, thereby guiding synthetic efforts.

Density Functional Theory (DFT) calculations are already being used to optimize the molecular structure and understand the electronic properties of related isoxazoline derivatives. mdpi.com Future research will likely employ more sophisticated computational tools, such as molecular dynamics (MD) simulations, to study the dynamic behavior of this compound in complex biological environments, such as within the active site of a target protein. These simulations can provide valuable insights into the binding mode and the key intermolecular interactions that stabilize the ligand-protein complex.

Furthermore, de novo drug design algorithms can be used to generate entirely new molecular structures based on the this compound core, optimized for binding to a specific therapeutic target. Coupled with machine learning models trained on large datasets of known active and inactive compounds, these computational approaches can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery. Hirshfeld surface analysis is another computational technique that has been applied to related compounds to study intermolecular interactions, which can aid in understanding crystal packing and solid-state properties. mdpi.com

Exploration of New Pharmacological Targets and Therapeutic Applications

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. ontosight.ai This suggests that this compound could have therapeutic potential in a variety of disease areas.

Future research will focus on systematically screening the compound and its rationally designed derivatives against a wide range of pharmacological targets. Given the known activities of related isoxazoles, promising areas of investigation include:

Oncology: As mentioned, the potential for ATR inhibition makes cancer a key area of interest. nih.gov Many cancer cells rely on specific DNA damage response pathways for survival, making inhibitors of these pathways attractive as standalone or combination therapies with DNA-damaging agents.

Infectious Diseases: The antibacterial and antifungal properties of isoxazoles warrant investigation into the potential of this compound as a novel anti-infective agent, particularly in the face of rising antimicrobial resistance.

Neurological Disorders: Some isoxazole-containing compounds serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This opens the door to exploring the utility of this compound in the development of new treatments for these conditions.

Inflammatory Diseases: The anti-inflammatory potential of isoxazoles is another area ripe for exploration. chemimpex.com

Beyond pharmaceuticals, the unique chemical properties of this compound could also find applications in agricultural chemistry as potential pesticides or herbicides, contributing to more sustainable agricultural practices. chemimpex.com The versatility of the isoxazole ring suggests that continued exploration will undoubtedly uncover new and valuable applications for this compound.

Q & A